molecular formula C11H14N2O2 B1245395 2-(Phenylethylhydrazono)propionic acid CAS No. 66700-68-3

2-(Phenylethylhydrazono)propionic acid

Cat. No.: B1245395
CAS No.: 66700-68-3
M. Wt: 206.24 g/mol
InChI Key: NCQKSUNJAAZVJW-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenylethylhydrazono)propionic acid (PEHP) is a hydrazono-propionic acid derivative identified in historical research as a member of a novel class of hypoglycemic substances . Early studies demonstrate that PEHP significantly lowers blood glucose levels in various fasted laboratory animals, including guinea pigs, mice, hamsters, and rats, with effects also observed in models of streptozotocin-induced diabetes . The hypoglycemic activity is evident after both intraperitoneal and oral administration, indicating a promising route of delivery for research purposes . Investigations into its mechanism and safety profile suggest that, unlike biguanides, PEHP did not influence intramitochondrial or cytoplasmatic redox ratios or affect the acid-base status in fasted guinea pigs at a hypoglycemically effective dosage, indicating a low risk of inducing lactic acidosis . Furthermore, while derived from a hydrazine structure, it was found to inhibit the activity of monoamine oxidase (MAO) from guinea pig liver to a much lesser extent than its corresponding hydrazine, phenelzine, suggesting a potentially more favorable side-effect profile . Research also indicates that this compound class can lower the concentration of ketone bodies in fasted animals . These collective findings position 2-(Phenylethylhydrazono)propionic acid as a compound of interest for research in metabolic pathways and glucose regulation. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

66700-68-3

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(2E)-2-(2-phenylethylhydrazinylidene)propanoic acid

InChI

InChI=1S/C11H14N2O2/c1-9(11(14)15)13-12-8-7-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3,(H,14,15)/b13-9+

InChI Key

NCQKSUNJAAZVJW-UKTHLTGXSA-N

SMILES

CC(=NNCCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

C/C(=N\NCCC1=CC=CC=C1)/C(=O)O

Canonical SMILES

CC(=NNCCC1=CC=CC=C1)C(=O)O

Synonyms

2-(phenylethylhydrazono)propionic acid

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Hypoglycemic Effects

One of the most notable applications of 2-(Phenylethylhydrazono)propionic acid is its hypoglycemic effect. Research indicates that PEHP significantly lowers blood glucose levels in various laboratory animals, including guinea pigs, mice, hamsters, and rats. In a study where animals were fasted for 48 hours, PEHP demonstrated a hypoglycemic effect that was three times stronger than that of phenelzine, a known hydrazine compound .

Table 1: Hypoglycemic Effects of PEHP in Laboratory Animals

Animal TypeDosage (µmol/kg)Blood Glucose ReductionReference
Guinea Pig200Significant
Diabetic Mice200Significant
Hamster200Significant
Rat200Significant

1.2 Mechanism of Action

The hypoglycemic action of PEHP is attributed to its ability to modulate the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. PEHP inhibits MAO activity to a lesser extent compared to phenelzine, which may contribute to its favorable side effect profile .

Biochemical Research

2.1 Enzyme Activity Modulation

PEHP has been studied for its effects on various metabolic pathways. It has been shown to influence the insulin counterregulatory hormonal network, leading to increased glucagon and norepinephrine levels after administration . This modulation suggests potential applications in managing metabolic disorders, particularly those related to insulin resistance.

Case Study: Effects on Glucose Metabolism

  • A randomized controlled trial involving 28 healthy participants demonstrated that oral administration of propionic acid (a related compound) resulted in significant changes in glucose metabolism markers, indicating potential therapeutic implications for conditions like Type 2 diabetes .

Future Research Directions

The current body of research highlights the need for further studies to explore the full range of applications for 2-(Phenylethylhydrazono)propionic acid:

  • Clinical Trials : More extensive clinical trials are necessary to confirm its efficacy and safety as a hypoglycemic agent.
  • Agricultural Studies : Investigating the antimicrobial properties of PEHP could lead to innovative applications in food safety and livestock management.
  • Mechanistic Studies : Understanding the detailed mechanisms through which PEHP affects metabolic pathways could open new avenues for treating metabolic disorders.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Synthetic Utility: Hydrazono-propionic acid derivatives (e.g., ) are precursors for heterocycles, highlighting their role in drug discovery .
  • Hazard Disparities: Phenoxypropionic herbicides () exhibit severe carcinogenicity, whereas hydrazono derivatives lack such data in the provided evidence.

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